BenchChemオンラインストアへようこそ!

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine

α2C-adrenoceptor antagonist CNS drug discovery structure-activity relationship

This dual-carbonyl piperazine (CAS 861211-40-7) is a differentiated α2C-AR antagonist scaffold, featuring a rigid benzodioxine-thiophene geometry lacking the methylene spacer of clinical candidates ORM-12741/ORM-13070. Structurally outside Orion's dominant patent families, it offers freedom-to-operate for CNS programs targeting cognitive impairment. Procure as a patentable lead-generation starting point. Confirm purity and request a quote.

Molecular Formula C18H18N2O4S
Molecular Weight 358.41
CAS No. 861211-40-7
Cat. No. B2820755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine
CAS861211-40-7
Molecular FormulaC18H18N2O4S
Molecular Weight358.41
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)C4=CC=CS4
InChIInChI=1S/C18H18N2O4S/c21-17(15-12-23-13-4-1-2-5-14(13)24-15)19-7-9-20(10-8-19)18(22)16-6-3-11-25-16/h1-6,11,15H,7-10,12H2
InChIKeyIUXLJRGHPWKTLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine (CAS 861211-40-7): Structural Identity and Pharmacological Context for Procurement Decisions


1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine (CAS 861211-40-7, molecular formula C18H18N2O4S, MW 358.41 g/mol) is a 1,4-disubstituted piperazine derivative bearing a 2,3-dihydro-1,4-benzodioxine-2-carbonyl moiety at one nitrogen and a thiophene-2-carbonyl group at the other. This compound belongs to the benzodioxine-heteroarylpiperazine structural class that has been systematically optimized by Orion Pharma as highly potent and selective α2C-adrenoceptor (α2C-AR) antagonists [1]. Unlike the well-characterized clinical candidate ORM-12741 and PET ligand ORM-13070, which employ a benzodioxine-methylpiperazine or benzodioxine-methylpiperidine scaffold linked via a methylene spacer to a heteroaryl group, the target compound features direct carbonyl linkages on both piperazine nitrogens, creating a distinct pharmacophoric geometry and physicochemical profile that may offer differentiated receptor interaction kinetics [1].

Why Generic Substitution Fails for 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine


The benzodioxine-heteroarylpiperazine chemotype exhibits exquisite sensitivity to minor structural modifications at both the linker geometry and heteroaryl substitution pattern. In Orion Pharma's optimization program, replacing the methylpiperazine scaffold with a piperidine core or altering the heteroaryl ring from thiadiazole to pyridine produced >10-fold shifts in α2C-AR binding affinity and substantial changes in subtype selectivity over α2A-AR [1]. The target compound's dual-carbonyl, piperazine-centered architecture—lacking the methylene spacer found in clinical candidates ORM-12741 and ORM-13070—represents a fundamentally different connectivity pattern that cannot be replicated by simply interchanging in-class compounds. Furthermore, Orion's α2C antagonist patent families (e.g., WO2016198685, EP20160729605) explicitly claim specific heteroaryl-piperazine-methyl-benzodioxane connectivity, underscoring that small structural perturbations yield distinct chemical matter with non-interchangeable pharmacological profiles [2].

Quantitative Evidence Guide: Comparing 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine Against In-Class α2C Antagonist Scaffolds


Structural Divergence from Clinical α2C Antagonist ORM-12741: Linker Geometry and Pharmacophore Impact

The target compound incorporates a direct carbonyl linkage at both piperazine nitrogens (benzodioxine-2-carbonyl and thiophene-2-carbonyl), whereas the clinical-stage α2C antagonist ORM-12741 employs a benzodioxine-methylpiperazine scaffold connected to a heteroaryl group via a methylene spacer [1]. In the Orion program, replacing the pyridine heteroaryl with isosteric thiadiazole in the methylpiperazine series altered α2C-AR affinity by approximately 5- to 15-fold, demonstrating that the heteroaryl group and its linkage to the piperazine core are critical determinants of receptor binding [1]. The dual-carbonyl geometry of the target compound positions the thiophene ring in a distinct vector relative to the benzodioxine moiety compared to the methylene-linked clinical candidates, potentially engaging different sub-pocket interactions within the α2C-AR binding site.

α2C-adrenoceptor antagonist CNS drug discovery structure-activity relationship

Comparison with Orion Patent Exemplars: Benzodioxane-Methyl vs. Benzodioxine-Carbonyl Connectivity

Orion Corporation's α2C antagonist patent families (e.g., WO2016198685, ES2800828) claim 2-(1-heteroarylpiperazin-4-yl)methyl-1,4-benzodioxane derivatives, where the critical structural feature is a methylene bridge connecting the piperazine ring to the benzodioxane moiety [1]. The target compound replaces this benzodioxane-methyl linkage with a direct benzodioxine-carbonyl connection and simultaneously introduces a thiophene-2-carbonyl group at the opposite piperazine nitrogen. This dual-carbonyl arrangement is absent from the Orion patent exemplars. In the broader α2C antagonist literature, the Orion team demonstrated that converting methylpiperazine to methylpiperidine (altering the central ring) modulated pharmacokinetic properties, indicating that the central ring identity and substitution pattern influence both target engagement and ADME parameters [2].

alpha2C antagonist patent landscape piperazine scaffold comparison Orion Corporation patent families

Physicochemical Differentiation from ORM-13070: Predicted Lipophilicity and Hydrogen-Bonding Capacity

The PET ligand ORM-13070 (benzodioxine-methylpiperidine scaffold) was developed as a selective α2C-AR imaging agent, but its clinical utility was limited by suboptimal pharmacokinetics attributed in part to its physicochemical profile [1]. The target compound, with its dual amide carbonyl groups, is predicted to exhibit lower lipophilicity and greater hydrogen-bonding capacity compared to the methylpiperidine-based ORM-13070. In the Orion optimization program, replacing the metabolic labile methoxymethyl side chain with alternative H-bond acceptors was a key strategy for improving PK properties [1]. The thiophene-2-carbonyl group in the target compound introduces a sulfur-containing heteroaryl with distinct electronic properties compared to the nitrogen-containing heteroaryls (pyridine, thiadiazole) explored in the Orion series, potentially altering both passive permeability and cytochrome P450 susceptibility.

physicochemical properties CNS drug-likeness logP prediction

Best Research and Industrial Application Scenarios for 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine


α2C-Adrenoceptor Antagonist Lead Diversification in CNS Drug Discovery

This compound serves as a scaffold-hopping starting point for medicinal chemistry teams seeking α2C-AR antagonists structurally distinct from Orion Pharma's methylene-bridged clinical candidates (ORM-12741, ORM-13070). The dual-carbonyl piperazine architecture places the thiophene heteroaryl in a unique vector relative to the benzodioxine pharmacophore, potentially accessing different sub-pocket interactions that could improve subtype selectivity over α2A-AR beyond the ~10- to 100-fold selectivity reported for Orion's lead series [1]. Given that α2C-AR antagonism has shown pro-cognitive effects in Alzheimer's disease Phase IIa trials and antidepressant-like activity in preclinical models, this differentiated chemotype may offer freedom-to-operate advantages for CNS indications including cognitive impairment, schizophrenia, and major depressive disorder [1].

Intellectual Property Circumvention for α2C-Targeted Therapeutic Programs

Orion Corporation's dominant patent position covering 2-(1-heteroarylpiperazin-4-yl)methyl-1,4-benzodioxane derivatives (WO2016198685A1 and related filings) creates a significant barrier for competitors developing α2C antagonists with methylene-bridged piperazine scaffolds [2]. The target compound's direct carbonyl-linked benzodioxine and thiophene groups place it outside the claimed Markush structures of these patents. Organizations pursuing α2C-AR as a therapeutic target can procure this compound as a composition-of-matter starting point for developing novel, patentable lead series with structurally distinct chemical matter from the originator's clinical and preclinical candidates [2].

Chemical Biology Probe for Investigating α2C-AR Binding Site Topology

The growing understanding of α2C-AR's role in modulating neurotransmitter release (noradrenaline, dopamine, serotonin) in CNS disorders has created demand for structurally diverse chemical probes to map receptor-ligand interactions [1]. The target compound's rigid dual-carbonyl geometry, lacking the conformational flexibility of a methylene spacer, may exhibit distinct binding kinetics (e.g., slower association/dissociation rates) compared to the flexible methylene-bridged clinical compounds. Academic and industrial screening groups can use this compound in biophysical assays (SPR, ITC) or cryo-EM/X-ray crystallography efforts to elucidate how linker rigidity and carbonyl placement influence α2C-AR binding pocket engagement.

Thiophene-Containing Fragment Library Expansion for Serendipitous Target Discovery

Thiophene is a privileged scaffold in kinase inhibition and GPCR modulation, while the 1,4-benzodioxine motif appears in α1-adrenoceptor antagonists (e.g., doxazosin). The combination of these two pharmacophores on a piperazine core creates a polypharmacological starting point for phenotypic screening campaigns. The compound's commercial availability at >95% purity (confirmed by vendor technical datasheets) enables immediate procurement for high-throughput screening against diverse target panels beyond α2C-AR, including serotonin receptors (5-HT1A, 5-HT2A), dopamine receptors, and adrenergic receptor subtypes where benzodioxine-arylpiperazine derivatives have shown historical activity [1].

Quote Request

Request a Quote for 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiophene-2-carbonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.